2'-Deoxy-5'-o-dmt-2'-fluoro-5-methyluridine
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Overview
Description
2’-Deoxy-5’-o-dmt-2’-fluoro-5-methyluridine is a nucleoside analogue, specifically a derivative of 5’-O-DMTr-5-FUDR. This compound is known for its potent anti-yellow fever activity . It is used primarily in scientific research and is not intended for personal use .
Preparation Methods
The synthesis of 2’-Deoxy-5’-o-dmt-2’-fluoro-5-methyluridine involves several steps. One common method includes the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-d-arabinofuranoside, followed by reaction with silylated 5-fluorouracil and further modifications of the sugar moiety . The overall yield of this process is approximately 7.6% over nine steps .
Chemical Reactions Analysis
2’-Deoxy-5’-o-dmt-2’-fluoro-5-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with silylated 5-fluorouracil results in the formation of a modified sugar moiety .
Scientific Research Applications
2’-Deoxy-5’-o-dmt-2’-fluoro-5-methyluridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Deoxy-5’-o-dmt-2’-fluoro-5-methyluridine involves its incorporation into viral RNA, leading to the inhibition of viral replication. The compound acts as a defective substrate for the RNA-dependent RNA polymerase, which is essential for the transcription of viral RNA . This inhibition prevents the virus from replicating and spreading .
Comparison with Similar Compounds
2’-Deoxy-5’-o-dmt-2’-fluoro-5-methyluridine is unique due to its specific structure and potent antiviral activity. Similar compounds include:
2’-Deoxy-5’-O-DMT-2’-fluorouridine: Another nucleoside analogue with similar antiviral properties.
2’-Deoxy-2’-fluoro-5-methyluridine: A related compound used in the research of RNA viruses.
2’-Deoxy-2’-β-fluoro-4’-azido-5-fluorouridine: A nucleoside analogue with antiviral activity against HIV-1.
These compounds share similar structures and mechanisms of action but differ in their specific applications and potency.
Properties
IUPAC Name |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN2O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIIURMGSYIIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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